molecular formula C17H11N5 B1683767 Letrozole CAS No. 112809-51-5

Letrozole

Cat. No.: B1683767
CAS No.: 112809-51-5
M. Wt: 285.30 g/mol
InChI Key: HPJKCIUCZWXJDR-UHFFFAOYSA-N
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Scientific Research Applications

Letrozole has a wide range of applications in scientific research:

Mechanism of Action

Letrozole works by inhibiting the action of the enzyme aromatase, which converts androgens into estrogens by a process called aromatization . It is a nonsteroidal competitive inhibitor of the aromatase enzyme system which binds to the heme group of aromatase, a cytochrome P450 enzyme which catalyzes conversion of androgens to estrogens .

Safety and Hazards

Letrozole may cause skin irritation and serious eye irritation. It may damage fertility and the unborn child. It may also cause harm to breast-fed children. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Letrozole is now endorsed as first-line therapy for ovulation induction in women with PCOS by the American College of Obstetricians and Gynecologists . There is promising research with this compound in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) both for controlled ovulation stimulation and for use during the luteal phase of the ovarian cycle to help reduce the rates of ovarian hyperstimulation syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of letrozole involves several key steps:

    Starting Materials: The synthesis begins with p-chlorobenzonitrile and p-tolunitrile.

    Alkylation: The initial step involves reacting these compounds under alkaline conditions to form an intermediate.

    Bromination: The intermediate undergoes a bromination reaction to form a brominated compound.

    Condensation: This brominated compound is then condensed with 4-amino-1,2,4-triazole.

    Diazotization: Finally, diazotization is performed to remove the amino group, yielding this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, high yield, and good chemical selectivity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Letrozole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the nitrile groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Letrozole is part of a class of drugs known as aromatase inhibitors. Similar compounds include:

Uniqueness of this compound: this compound is unique in its high potency and selectivity for aromatase inhibition. It has been shown to produce near-complete inhibition of aromatase in peripheral tissues and is associated with greater suppression of estrogen compared to other aromatase inhibitors .

Properties

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKCIUCZWXJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023202
Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile
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Molecular Weight

285.30 g/mol
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Physical Description

Solid
Record name Letrozole
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Solubility

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L
Record name LETROZOLE
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Record name Letrozole
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Mechanism of Action

Letrozole is a non-steroidal type II aromatase inhibitor. It blocks the active site, and therefore the electron transfer chain of CYP19A1. This competitive inhibition prevents the conversion of androgens to estrogen. This action leads to a reduction in uterine weight and elevated leuteinizing hormone. In postmenopausal women, the action of aromatase is responsible for the majority of estrogen production. With reduced availability of estrogen, estrogen-dependant tumors regress. Third generation aromatase inhibitors do not significantly affect cortisol, aldosterone, and thyroxine levels., Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones.
Record name Letrozole
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Record name LETROZOLE
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Color/Form

White to yellowish crystalline powder

CAS No.

112809-51-5
Record name Letrozole
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Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile
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Melting Point

184-185 °C, 181-183 °C, 184 - 185 °C
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Record name Letrozole
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,473,078 (“the '078 patent”) describes a method of preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile by refluxing a solution of α-bromo-4-tolunitrile with 1,2,4-triazole for 15 hours in a mixture of acetonitrile and chloroform. The intermediate is purified by chromatography on silica gel, eluting with chloroform and isopropanol, and then reacted with 4-fluorobenzonitrile and potassium tert-butoxide in DMF, to obtain letrozole. An exemplary process described in the '078 patent is generally depicted in Scheme 1.
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Synthesis routes and methods II

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
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Synthesis routes and methods III

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
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Synthesis routes and methods IV

Procedure details

A glass reactor was charged with 24.3 grams of 1,2,4-triazolylsodium and 500 grams of dimethylformamide. At a temperature between −10° C. and 0° C., 50 grams of 4-(bromomethyl)benzonitrile (53.2 grams with a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added in portions. After stirring at 0° C. for 1 hour, 30.9 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −5° C. to −10° C., 245 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was quenched by the addition of 200 grams of 50 percent acetic acid, followed by precipitation of the product by the addition of 1500 grams of water. The resulting suspension was stirred and cooled to about 15° C., and the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 350 grams of dichloromethane, and the solution washed with 250 grams of water. The organic phase was separated, concentrated to a volume of about 200 ml, diluted with 250 grams of toluene, and concentrated to a volume of about 300 ml. The resulting suspension was stirred at ambient temperature for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 52 grams of crude letrozole product.
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Synthesis routes and methods V

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

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